(S)-3-(4-Fluorophenyl)butanoic acid

Overview

Description

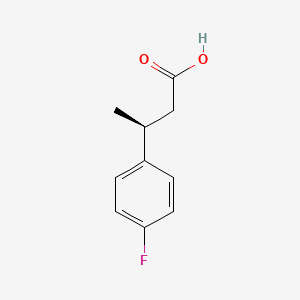

“(S)-3-(4-Fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It contains 24 bonds in total, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “(S)-3-(4-Fluorophenyl)butanoic acid” includes a six-membered aromatic ring, an aliphatic carboxylic acid, and a hydroxyl group . The presence of these functional groups may influence its reactivity and interactions with other molecules.Scientific Research Applications

Pharmaceutical Intermediates

(S)-3-(4-Fluorophenyl)butanoic acid serves as an important intermediate in pharmaceutical synthesis. It is typically produced via a Friedel-Crafts reaction, which involves the reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. However, the ratio of products from this reaction can vary based on the conditions. Techniques like sulfonation have been applied to remove undesired isomers, improving the efficiency of synthesizing this compound (H. Fan, 1990).

Oligomer Synthesis

The compound has been utilized in the synthesis of telechelic oligomers. For instance, 2,3-Di-(4-fluorophenyl)buta-1,3-diene, prepared from (S)-3-(4-Fluorophenyl)butanoic acid, has been copolymerized with methyl methacrylate and styrene. The resulting copolymers, when cleaved with ozone, yield oligomers with 4-fluorophenyl ketone end groups, useful in various polymer science applications (L. R. Dix, J. Ebdon, P. Hodge, 1993).

Biocatalysis and Organic Synthesis

In biocatalytic applications, (S)-3-(4-Fluorophenyl)butanoic acid derivatives have been used for transesterification reactions. For example, butanoic anhydride, derived from this acid, has shown high selectivity and efficiency in acylating primary hydroxyl groups in benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate and its 4-fluorobenzyl counterpart (G. Kumar et al., 2015).

Radiotracer Development

In the field of neuroscience, derivatives of (S)-3-(4-Fluorophenyl)butanoic acid have been synthesized as potential PET (Positron Emission Tomography) radiotracers. These compounds have been studied for their ability to bind to GABAB receptors in the mouse brain, offering insights into neurochemical pathways (R. Naik et al., 2018).

Chemical Synthesis

The compound is also integral in the synthesis of various organic molecules. For instance, the dianion of 4-(phenylsulfonyl)butanoic acid, closely related to (S)-3-(4-Fluorophenyl)butanoic acid, has been used to synthesize indolizidines, which are compounds of interest in organic chemistry and potentially in medicinal chemistry (J. Kiddle, D. Green, C. Thompson, 1995).

Nanotechnology and Material Science

In nanotechnology, derivatives of this acid have been used to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. These applications are crucial in the development of light-induced controlled release systems, sensing technologies, and information processing at the nanoscale (Mubarak Ali et al., 2012).

properties

IUPAC Name |

(3S)-3-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWUPQHXIQNHFN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653189 | |

| Record name | (3S)-3-(4-Fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(4-fluorophenyl)butanoic acid | |

CAS RN |

209679-20-9 | |

| Record name | (3S)-3-(4-Fluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

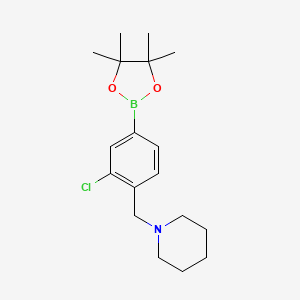

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diphenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B3115420.png)